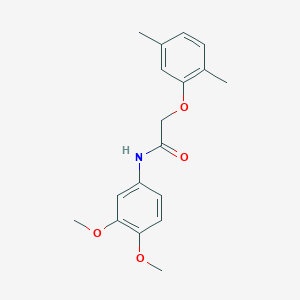
1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMPTP was first synthesized in the 1980s by a team of researchers led by J. W. Langston at the National Institutes of Health. Langston and his colleagues were studying the causes of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. They discovered that a group of drug addicts who had used a contaminated batch of a synthetic opioid called MPPP had developed a severe form of Parkinson's disease. Further investigation revealed that the contaminant responsible for the neurotoxicity was MMPTP, a metabolite of MPPP.
Wirkmechanismus
MMPTP inhibits complex I by binding to the rotenone-binding site, which is located in the hydrophobic region of the enzyme. This binding prevents the transfer of electrons from NADH to ubiquinone, which is the first step in the electron transport chain. As a result, the proton gradient across the inner mitochondrial membrane is disrupted, leading to a decrease in ATP production and an increase in ROS generation.
Biochemical and physiological effects
MMPTP has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. This degeneration is accompanied by a decrease in ATP levels, an increase in ROS generation, and an activation of apoptotic pathways. MMPTP has also been shown to induce oxidative stress and inflammation in other cell types, including astrocytes and microglia.
Vorteile Und Einschränkungen Für Laborexperimente
MMPTP is a valuable tool for studying the role of mitochondrial dysfunction in neurodegenerative diseases. Its selective inhibition of complex I allows for the specific targeting of dopaminergic neurons in the substantia nigra, which are affected in Parkinson's disease. However, MMPTP has some limitations as well. Its mechanism of action is not fully understood, and its effects on other cell types and tissues are not well characterized. In addition, MMPTP is a potent neurotoxin and must be handled with extreme care.
Zukünftige Richtungen
There are several future directions for MMPTP research. One area of interest is the development of new compounds that selectively target complex I and have improved pharmacokinetic properties. Another area of interest is the use of MMPTP as a tool for studying the role of mitochondrial dysfunction in other diseases, such as cancer and metabolic disorders. Finally, MMPTP could be used in combination with other drugs to develop new therapeutic strategies for neurodegenerative diseases.
Synthesemethoden
MMPTP can be synthesized by a multistep process starting from 4-methylacetophenone. The first step involves the formation of a thiosemicarbazone derivative, which is then cyclized to form the pyrimidinedione ring. The final step is the introduction of the methyl group at the 1-position of the pyrimidinedione ring.
Wissenschaftliche Forschungsanwendungen
MMPTP has been widely used in scientific research to study the role of mitochondrial dysfunction in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. MMPTP is a selective inhibitor of complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. These effects mimic the mitochondrial dysfunction observed in neurodegenerative diseases and provide a valuable tool for studying the underlying mechanisms.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-5-9(6-4-8)14-11(16)7-10(15)13(2)12(14)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMATPIVZIRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=O)N(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)
![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)

![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)

![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)




![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)